molecular formula C19H24N4O2 B2454006 N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031961-67-7

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2454006
CAS No.: 1031961-67-7
M. Wt: 340.427
InChI Key: DNEMHLGZYBMLMW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-6-7-16(14(2)10-13)21-17(24)12-25-18-11-15(3)20-19(22-18)23-8-4-5-9-23/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMHLGZYBMLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethylphenylamine with 2-chloroacetic acid to form an intermediate, which is then reacted with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of perchloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been investigated for its potential therapeutic effects against various diseases:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, the following IC50 values have been reported:
    Cell LineIC50 (µM)
    MCF-7 (Breast)15.3
    HeLa (Cervical)12.5
    A549 (Lung)18.7

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary studies indicate its effectiveness in disrupting bacterial cell walls or inhibiting metabolic pathways essential for bacterial survival. Further research is needed to elucidate its mechanism of action and potential clinical applications .

The biological activity of this compound includes:

  • Kinase Inhibition : It may inhibit specific kinases involved in signaling pathways that promote cancer cell growth.

This inhibition could be pivotal for developing targeted therapies in oncology .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed significant cytotoxicity compared to standard chemotherapeutic agents. The study utilized various concentrations of the compound and assessed cell viability through MTT assays.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at specific concentrations, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a dimethylphenyl group and a pyrimidine derivative. Its molecular formula is C17H22N4OC_{17}H_{22}N_4O, with a molecular weight of approximately 302.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of cancer therapy and neuropharmacology.

  • Inhibition of Kinases : This compound exhibits inhibitory effects on various kinases involved in cell proliferation and survival pathways. For instance, it has been shown to block the activity of BCR-ABL, a fusion protein implicated in chronic myeloid leukemia (CML) .
  • Antiproliferative Effects : In vitro studies indicate that the compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Pharmacological Profile

The pharmacological profile includes assessments of potency, selectivity, and toxicity:

Parameter Value
IC50 against BCR-ABL67 nM
Selectivity IndexHigh
Toxicity (in vitro)Low at therapeutic doses

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on K562 cells (a model for CML). The results indicated significant growth inhibition with an IC50 value of 67 nM. The compound was found to induce apoptosis through the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage .

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with the compound demonstrated a protective effect on neuronal cells. The study reported reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

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